molecular formula C22H30N10O4 B122016 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- CAS No. 149246-42-4

1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-

Cat. No.: B122016
CAS No.: 149246-42-4
M. Wt: 498.5 g/mol
InChI Key: ZEALNJMXZDNVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- is a complex organic compound that belongs to the class of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations, which makes them useful in a variety of chemical applications. This particular compound is notable for its unique structure, which includes both purine and crown ether moieties, allowing it to interact with a wide range of chemical species.

Preparation Methods

The synthesis of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- typically involves the reaction of purine derivatives with 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .

Chemical Reactions Analysis

1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- undergoes a variety of chemical reactions, including:

Scientific Research Applications

1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic properties.

    Biology: Investigated for its potential to interact with biological molecules such as DNA and proteins, which could lead to new insights into molecular recognition and binding.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the development of new materials and sensors, particularly those that require selective binding of metal ions .

Mechanism of Action

The mechanism of action of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- involves its ability to form stable complexes with metal cations and other chemical species. The crown ether moiety provides a cavity that can encapsulate cations, while the purine moiety can interact with other molecules through hydrogen bonding and π-π interactions. These interactions enable the compound to act as a versatile ligand in various chemical and biological processes .

Comparison with Similar Compounds

Similar compounds to 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- include other crown ethers and purine derivatives. For example:

    1,10-Diaza-18-crown-6: A crown ether with similar complexation properties but lacking the purine moiety.

    18-Crown-6: Another crown ether that forms stable complexes with cations but does not have the additional functional groups present in the target compound.

    Purine derivatives: Compounds such as adenine and guanine, which are structurally similar to the purine moiety but do not have the crown ether component.

The uniqueness of 1H-Purine, 6,6’-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis- lies in its combination of crown ether and purine structures, allowing it to participate in a wider range of interactions and applications compared to its individual components .

Properties

IUPAC Name

7,16-bis(7H-purin-6-yl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N10O4/c1-5-33-9-10-35-7-3-32(22-18-20(26-14-24-18)28-16-30-22)4-8-36-12-11-34-6-2-31(1)21-17-19(25-13-23-17)27-15-29-21/h13-16H,1-12H2,(H,23,25,27,29)(H,24,26,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEALNJMXZDNVRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1C2=NC=NC3=C2NC=N3)C4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164208
Record name 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149246-42-4
Record name 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149246424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine, 6,6'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.